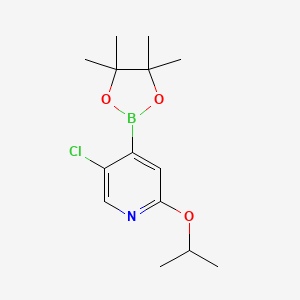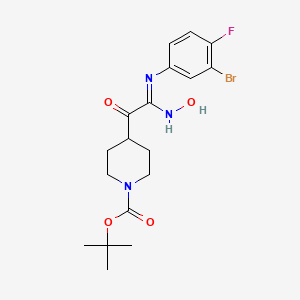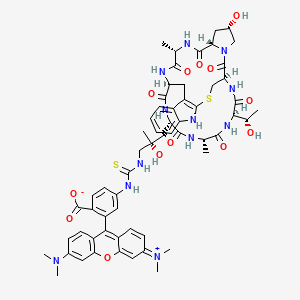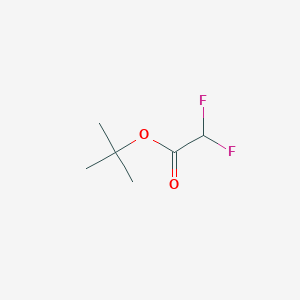
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride, also known as Zr-BTB, is an organometallic compound with a range of potential applications in biochemistry, drug discovery, and material science. Zr-BTB has been studied extensively due to its unique properties, such as its ability to react with a variety of substrates and its high thermal stability. It is a colorless, crystalline solid that has a melting point of 233°C and a boiling point of 459°C. Zr-BTB is widely used as a catalyst in organic synthesis and as a reagent for various reactions.
Aplicaciones Científicas De Investigación
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been used extensively in scientific research due to its unique properties and its ability to react with a variety of substrates. It has been used as a catalyst in organic synthesis, as a reagent for various reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of a variety of organic compounds, such as phosphines and heterocyclic compounds. Additionally, Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been used in the synthesis of various pharmaceuticals and in the development of new materials.
Mecanismo De Acción
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride acts as a Lewis acid, which is a substance that can accept electrons from other molecules. It is able to react with a variety of substrates, such as ketones, alcohols, and amines, and can be used as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been studied extensively due to its unique properties, such as its ability to react with a variety of substrates and its high thermal stability. It has been found to be non-toxic and non-irritating to skin and eyes, and has been used in the synthesis of a variety of organic compounds, such as phosphines and heterocyclic compounds. Additionally, Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride has been found to be non-carcinogenic and non-mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride in laboratory experiments include its high thermal stability, its ability to react with a variety of substrates, and its non-toxic and non-irritating nature. Additionally, Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride is relatively inexpensive and easy to synthesize. The main limitation of using Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride is that it is a relatively slow catalyst, which can lead to longer reaction times.
Direcciones Futuras
The potential future applications of Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride are numerous. It could be used in the development of new materials, such as catalysts and polymers. Additionally, it could be used in the synthesis of novel pharmaceuticals and in the development of new drug delivery systems. It could also be used in the development of new catalysts for organic synthesis reactions, as well as in the synthesis of new heterocyclic compounds. Finally, Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride could be used in the development of new catalysts for the production of hydrogen.
Métodos De Síntesis
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride is synthesized by a two-step process. First, N-3-tert-butylsalicylidene-cyclohexylamine is reacted with anhydrous zirconium tetrachloride in the presence of a solvent, such as dichloromethane. The resulting product is then reacted with anhydrous hydrogen chloride in the presence of a solvent, such as dichloromethane, to produce Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride.
Propiedades
IUPAC Name |
2-tert-butyl-6-(cyclohexyliminomethyl)phenol;dichlorozirconium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H25NO.2ClH.Zr/c2*1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14;;;/h2*7-8,11-12,14,19H,4-6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHIOWICGDDXAM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2.CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50Cl2N2O2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-3-tert-butylsalicylidene-cyclohexylamine) zirconium(IV) dichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)







